Cas no 2680887-84-5 (tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate)

tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-28291553
- 2680887-84-5
- tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
-
- インチ: 1S/C16H22N2O2S/c1-5-10-6-7-11-12(9-17)14(21-13(11)8-10)18-15(19)20-16(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)
- InChIKey: DKKKRRVPFYOPCR-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C#N)C2=C1CC(CC)CC2)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 306.14019912g/mol
- どういたいしつりょう: 306.14019912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5
tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291553-0.1g |
tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680887-84-5 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28291553-0.05g |
tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680887-84-5 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28291553-2.5g |
tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680887-84-5 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28291553-0.5g |
tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680887-84-5 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28291553-0.25g |
tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680887-84-5 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28291553-1.0g |
tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680887-84-5 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28291553-10.0g |
tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680887-84-5 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28291553-5.0g |
tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680887-84-5 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 |
tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate 関連文献
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamateに関する追加情報
Introduction to Tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate (CAS No. 2680887-84-5)
Tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate, identified by its CAS number 2680887-84-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzothiophene derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its tert-butyl carbamate moiety and the presence of a cyano group, contribute to its unique chemical properties and make it a subject of interest for further exploration in drug discovery.
The benzothiophene core of this compound is a heterocyclic aromatic ring system that is commonly found in numerous pharmacologically active agents. Benzothiophene derivatives have been extensively studied due to their ability to interact with various biological targets, including enzymes and receptors. The specific substitution pattern in 3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl part of the molecule suggests potential interactions with biological pathways that are relevant to inflammation, pain modulation, and neuroprotective effects. These attributes make this compound a promising candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the development of carbamate-based compounds due to their favorable pharmacokinetic properties and reduced toxicity compared to traditional esters. The tert-butyl carbamate group in this molecule enhances its stability and bioavailability, making it an attractive scaffold for drug design. Additionally, the cyano substituent can influence the electronic properties of the molecule, potentially affecting its binding affinity and selectivity towards biological targets. These features collectively contribute to the compound's potential as a lead structure in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that benzothiophene derivatives can exhibit potent activity against various diseases, including cancer, neurological disorders, and infectious diseases. The structural motifs present in Tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate align well with known pharmacophores that are associated with these therapeutic areas. For instance, modifications at the 3-cyano position have been shown to enhance binding interactions with certain enzyme targets, which could be exploited for the development of enzyme inhibitors.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyano group at the 3-position of the benzothiophene ring is particularly challenging due to its sensitivity to hydrolysis under basic conditions. However, modern synthetic methodologies have made it possible to introduce cyano groups efficiently while maintaining structural integrity. Additionally, the installation of the tert-butyl carbamate moiety requires precise control over reaction conditions to avoid side products. These synthetic challenges highlight the importance of advanced chemical techniques in the preparation of complex molecules like this one.
One of the most compelling aspects of this compound is its potential as a tool for studying biological mechanisms. Researchers can use it as an intermediate or a lead compound in high-throughput screening (HTS) campaigns to identify new drug candidates. The structural diversity provided by benzothiophene derivatives allows for rapid exploration of different pharmacological profiles. Furthermore, the presence of functional groups such as cyano and carbamate offers multiple sites for chemical modification, enabling fine-tuning of biological activity.
In conclusion,Tert-butyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate (CAS No. 2680887-84-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of a benzothiophene core with functional groups such as cyano and tert-butyl carbamate makes it an intriguing candidate for further research in drug discovery. As computational methods continue to improve and synthetic techniques become more refined,this compound will likely play a crucial role in developing novel treatments for various diseases.
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